Product packaging for 2-Methylindeno[1,2-b]pyrrol-4(1H)-one(Cat. No.:CAS No. 112807-60-0)

2-Methylindeno[1,2-b]pyrrol-4(1H)-one

Cat. No.: B11909555
CAS No.: 112807-60-0
M. Wt: 183.21 g/mol
InChI Key: FFIHFMMKEAYUFG-UHFFFAOYSA-N
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Description

2-Methylindeno[1,2-b]pyrrol-4(1H)-one is a synthetic organic compound belonging to the class of indeno-fused pyrrolones, which are recognized as privileged structures in medicinal chemistry due to their versatile pharmacological potential. This compound serves as a key chemical building block and a promising scaffold for the development of novel therapeutic agents, particularly in the field of antiviral research. The core indeno[1,2-b]pyrrol-4(1H)-one structure has been identified as a novel inhibitor of the SARS-CoV-2 Main Protease (M pro ), a crucial enzyme for viral replication. Research indicates that derivatives of this scaffold exhibit favorable binding interactions with the catalytic site of M pro in molecular docking analyses, suggesting a direct mechanism of action for inhibiting viral replication . Beyond its antiviral prospects, the pyrrole moiety is a well-established pharmacophore with a broad biological profile, including applications in the design of multi-target agents for neurodegenerative diseases such as Alzheimer's . Furthermore, related pyrrole-based compounds have demonstrated significant antifungal activity against various Candida species, highlighting the potential of this chemical class in addressing drug-resistant fungal infections . This product is intended for research purposes as a standard or intermediate in chemical synthesis, drug discovery programs, and biochemical studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO B11909555 2-Methylindeno[1,2-b]pyrrol-4(1H)-one CAS No. 112807-60-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112807-60-0

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

2-methyl-1H-indeno[1,2-b]pyrrol-4-one

InChI

InChI=1S/C12H9NO/c1-7-6-10-11(13-7)8-4-2-3-5-9(8)12(10)14/h2-6,13H,1H3

InChI Key

FFIHFMMKEAYUFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthetic Methodologies for 2 Methylindeno 1,2 B Pyrrol 4 1h One and Its Derivatives

Established Synthetic Routes to the Indenopyrrolone Core Structure

Established routes to the indenopyrrolone scaffold predominantly rely on building the heterocyclic ring system onto a pre-existing indane framework, often utilizing the highly reactive compound ninhydrin (B49086).

Multicomponent reactions (MCRs) are highly valued for their efficiency, allowing for the construction of complex molecules from simple starting materials in a single step. This approach is particularly effective for assembling the indenopyrrolone scaffold.

A prominent and efficient method for synthesizing indenopyrrole derivatives involves a one-pot, three-component reaction utilizing ninhydrin, a primary amine, and a 1,3-dicarbonyl compound. researchgate.net This strategy provides a direct route to the target scaffold.

The reaction proceeds through a proposed mechanism where the primary amine first condenses with the 1,3-dicarbonyl compound to form an enaminone intermediate. This enaminone then acts as a nucleophile, attacking one of the carbonyl groups of ninhydrin. Subsequent intramolecular cyclization and dehydration steps lead to the formation of the fused pyrrole (B145914) ring system. researchgate.net The use of triphenylphosphine (B44618) is often employed to facilitate the final cyclization and elimination of triphenylphosphine oxide, yielding the desired indenopyrrolone product. researchgate.net

Reaction Details for Ninhydrin-Based MCR

Reactant 1 Reactant 2 Reactant 3 Key Reagent Product Ref

This method is notable for its operational simplicity and the ability to generate molecular complexity from readily available starting materials. wilddata.cn

Another effective catalyst-free approach for the synthesis of indenopyrrolone derivatives involves the reaction of ninhydrin, various primary amines, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM). nih.gov NMSM is a versatile building block containing multiple reactive sites, including a Michael acceptor site, a leaving group (methylthio), and a nucleophilic secondary amine. nih.gov

In this reaction, conducted typically in ethanol (B145695) at room temperature, the three components assemble to form dihydroxyoxoindeno[1,2-b]pyrrole derivatives. The reaction demonstrates the utility of push-pull ethylene (B1197577) moieties in constructing complex heterocyclic systems. nih.gov

Reaction Details for NMSM Condensation

Reactant 1 Reactant 2 Reactant 3 Solvent Conditions Product Ref

The control of regioselectivity is a critical aspect of indenopyrrolone synthesis, ensuring the formation of the desired constitutional isomer. In the multicomponent reactions described, the regiochemical outcome is dictated by the inherent reactivity of the intermediates.

For instance, in the ninhydrin, amine, and 1,3-dicarbonyl reaction, the initial formation of the enaminone from the amine and dicarbonyl compound predetermines the points of connection. The subsequent nucleophilic attack of the enaminone on the ninhydrin molecule and the ensuing intramolecular cyclization proceed in a defined manner to yield a specific regioisomer. researchgate.net

In the synthesis involving (E)-N-methyl-1-(methylthio)-2-nitroethenamine, the stereochemistry of the resulting product has been investigated. Nuclear Overhauser Effect (NOE) studies were used to confirm the spatial relationship between substituents on the newly formed pyrrole ring, establishing a specific cis configuration of the hydroxy groups on the pyrrole ring in the resulting indenopyrrole structure. nih.gov This confirmation is crucial as it validates the predicted regiochemical and stereochemical outcome of the condensation.

Multicomponent Reaction Strategies (MCRs) for Indenopyrrolone Scaffold Assembly

Advanced Strategies for Constructing Fused Indenopyrrole Scaffolds

Beyond established MCRs, advanced strategies involving transition-metal catalysis are being explored to create more complex, polycyclic systems based on the indenopyrrole core.

Transition-metal-catalyzed "cut-and-sew" transformations have emerged as a powerful strategy for the synthesis of complex molecular architectures. nih.govacs.org This methodology involves the cleavage (the "cut") of a carbon-carbon bond, typically within a strained ring system like a cyclobutanone (B123998) or benzocyclobutenone, by a transition metal catalyst (e.g., Rhodium or Palladium). nih.govnih.gov The resulting organometallic intermediate can then participate in further bond-forming reactions (the "sew"), such as annulations with alkynes or alkenes, to construct new ring systems. nih.govacs.org

The general mechanism begins with the oxidative addition of the metal catalyst into a C-C bond of a strained ring. This is followed by migratory insertion of an unsaturated partner (like an alkyne) and subsequent reductive elimination to furnish the final, often complex, polycyclic product. nih.gov While this specific strategy has been widely used for constructing various carbocyclic and heterocyclic systems, its application to directly form the 2-Methylindeno[1,2-b]pyrrol-4(1H)-one core is a prospective area of research. wilddata.cnnih.gov One could envision a synthetic design where a benzocyclobutenone derivative is used as a substrate in a "cut-and-sew" reaction with a substituted alkyne or alkene that contains the necessary nitrogen functionality, thereby assembling a fused indenopyrrole system in a novel and efficient manner.

Diradical Annulation Techniques for Complex Ring Architectures

Diradical annulation represents a powerful strategy for the construction of complex cyclic and polycyclic frameworks. While specific examples detailing the synthesis of this compound using this exact technique are not prevalent in the reviewed literature, the underlying principles are highly relevant. Annulation reactions, in a broader sense, involve the formation of a new ring onto an existing molecular structure. For instance, a palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines provides a pathway to highly substituted pyrroles. mdpi.com This process proceeds through a cascade of reactions involving enamine formation and subsequent cyclization. mdpi.com The mechanism is thought to involve the generation of a Pd-alkyl intermediate, followed by β-hydride elimination and reinsertion steps to ultimately form the pyrrole ring. mdpi.com

Another relevant annulation approach is the [3+3]-annulation of cyclic nitronates with vinyl diazoacetates, catalyzed by rhodium(II) octanoate. mdpi.com This reaction yields bicyclic unsaturated nitroso acetals, which can then undergo a base-promoted ring contraction to form a pyrrole ring fused to another heterocyclic system. mdpi.com This two-step, one-pot sequence highlights the versatility of annulation strategies in building complex heterocyclic structures. mdpi.com

Photochemical Transformations in Indenopyrrole Synthesis

Photochemistry offers a unique set of tools for the synthesis of complex organic molecules, including heterocyclic systems. Photochemical transformations, often carried out in continuous-flow reactors, can provide efficient and scalable routes to desired products. nih.gov These methods leverage the energy of light to initiate reactions that may be difficult to achieve through traditional thermal methods. nih.gov

The application of photochemistry in the synthesis of pyrrole-containing structures is well-documented. For example, the photochemical transformation of pyridinium (B92312) salts has been extensively studied and applied in the synthesis of intricate molecular motifs. nih.gov These reactions can lead to the formation of various structurally complex products, demonstrating the power of photochemistry to build advanced intermediates. nih.gov While a direct photochemical synthesis of this compound is not explicitly described in the available literature, the principles of using light-mediated reactions to construct fused heterocyclic systems are a promising area for future exploration in this specific context.

Comparative Analysis of Synthetic Pathways for Related Indenopyrrolone Analogs

Understanding the synthesis of related heterocyclic systems provides valuable insights into the potential strategies for constructing this compound. By examining the synthesis of structurally similar analogs, we can infer applicable principles and methodologies.

Synthesis of Hexahydroindeno[1,2-b]pyrrole Systems

The synthesis of saturated or partially saturated analogs, such as hexahydroindeno[1,2-b]pyrrole systems, often employs different synthetic strategies compared to their fully aromatic counterparts. A notable method for creating related hexahydropyrrolo[3,4-c]pyrrole structures involves a [3+2] cycloaddition reaction between azomethine ylides and maleimides. rsc.org This initial cycloadduct can then undergo further transformations, such as reduction and intramolecular lactamization, to yield more complex fused systems. rsc.org

Another relevant approach is the Prins cascade cyclization, which has been successfully used to synthesize hexahydro-1H-pyrano- and thiopyrano[3,4-c]quinoline derivatives. acs.org This reaction involves the condensation of (E)-5-(arylamino)pent-3-en-1-ols and thiols with aldehydes in the presence of a Lewis acid. acs.org Such cascade reactions, where multiple bonds are formed in a single operation, are highly efficient for building complex polycyclic structures.

General Heterocyclic Ring Synthesis Principles Applicable to Indenopyrroles

The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, with a vast and well-established set of guiding principles. wikipedia.org The construction of the pyrrole ring, a key component of the indenopyrrole scaffold, can be achieved through various methods. A common strategy involves the cyclization and subsequent dehydration of a 1,4-dicarbonyl compound with an amine or ammonia.

The Fischer indole (B1671886) synthesis, a classic method for constructing the indole ring system, shares mechanistic features that are relevant to the formation of fused pyrroles. This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone. msu.edu More broadly, electrophilic substitution reactions are fundamental to the chemistry of aromatic five-membered heterocycles like pyrrole, which is significantly more reactive than benzene (B151609). msu.edu

Chemical Reactivity and Transformation Mechanisms of 2 Methylindeno 1,2 B Pyrrol 4 1h One

Chemical Transformations of the Indenopyrrolone Nucleus

The inherent reactivity of the indenopyrrolone scaffold allows for various modifications, including additions to the carbonyl group and substitutions on the pyrrole (B145914) ring, enabling the synthesis of diverse derivatives.

Nucleophilic Addition Reactions and Site Selectivity

The indenopyrrolone nucleus contains a prominent electrophilic site at the C4-carbonyl carbon. Due to the polarization of the carbon-oxygen double bond, this carbon atom bears a partial positive charge, making it susceptible to attack by nucleophiles. In a typical nucleophilic addition reaction, the nucleophile forms a new sigma bond with the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol derivative.

While specific examples of reactions with organometallic reagents like Grignards on 2-Methylindeno[1,2-b]pyrrol-4(1H)-one are not extensively detailed in readily available literature, the principles of carbonyl chemistry suggest that such reactions would proceed at the C4-carbonyl. The site selectivity is strongly governed by the electrophilicity of this carbon, which is a characteristic feature of ketones. The reaction of a precursor, ninhydrin (B49086), in a multi-component synthesis to form complex indenopyrrolone derivatives highlights the reactivity of carbonyl groups in this molecular family. ics.ir

Ring Modifications and Functional Group Interconversions (e.g., reduction, chlorination)

The functional groups appended to the indenopyrrolone core can be readily interconverted. A notable example is the transformation of the methyl group at the 2-position. Research has demonstrated that treatment of various N-substituted 2-methyl-4-oxo-indeno[1,2-b]pyrrole derivatives with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) results in the selective chlorination of the methyl group, yielding the corresponding 2-(chloromethyl) derivatives. rsc.org

This transformation serves as a key step for further functionalization. The resulting 2-(chloromethyl) group is a versatile handle for introducing other functionalities. For instance, subsequent hydrolysis of the chloromethyl compound by heating with water can convert it into the corresponding 2-(hydroxymethyl) derivative, demonstrating a straightforward functional group interconversion from a methyl to a primary alcohol via a chlorinated intermediate. rsc.org

Table 1: Chlorination of this compound Derivatives
Starting Material (Substituent at N1)ReagentConditionsProduct (at C2)Reference
PhenylPOCl₃ in DMF60 °C, 3-7 h-CH₂Cl rsc.org
ButylPOCl₃ in DMF60 °C, 0.25 h-CH₂Cl rsc.org
3-MorpholinopropylPOCl₃ in DMF60 °C, 1.5 h-CH₂Cl rsc.org

Cycloaddition Reactions of Indenopyrrolone Systems

The conjugated π-system of the indenopyrrolone scaffold suggests its potential participation in cycloaddition reactions, which are powerful methods for constructing complex ring systems.

Diels-Alder Reaction Pathways

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In principle, the indenopyrrolone system could act as either the 4π (diene) or 2π (dienophile) component. However, the diene within the indene (B144670) portion is part of an aromatic system, which reduces its reactivity in typical Diels-Alder reactions. The reaction would require overcoming the aromatic stabilization energy.

Alternatively, the double bond of the pyrrole ring could potentially act as a dienophile, particularly if activated by electron-withdrawing groups. The reactivity of polycyclic aromatic systems in Diels-Alder reactions is complex and often requires specific electronic properties or catalysis to proceed efficiently. nih.gov While specific examples involving this compound as a reactant in Diels-Alder reactions are not prominent, the general reactivity patterns of related polycyclic aromatic compounds are an area of active computational and experimental research. nih.govrsc.org

1,3-Dipolar Cycloaddition Reactions (relevant to related systems)

1,3-Dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. ics.ir This reaction involves a 1,3-dipole reacting with a π-system known as a dipolarophile. While not specifically documented for the this compound system, this reaction is highly relevant to structurally related heterocyclic ketones, such as isatins.

In many reported syntheses, isatin (B1672199) is used as a precursor to generate an azomethine ylide (a 1,3-dipole) in situ through a reaction with an α-amino acid. rsc.org This ylide then readily undergoes cycloaddition with various dipolarophiles to create complex spiro-fused pyrrolidine-oxindole scaffolds. rsc.org Given the structural analogy between the carbonyl group in isatin and the one in the indenopyrrolone core, it is plausible that indenopyrrolones could serve as precursors for similar 1,3-dipoles, enabling their use in cycloaddition reactions to build novel fused and spirocyclic systems.

Annulation and Rearrangement Mechanisms Leading to Polycyclic Indenopyrrolones

The indenopyrrolone framework can serve as a scaffold for building even more complex, polycyclic architectures through annulation reactions, where a new ring is fused onto the existing structure. A prime example is a one-pot, four-component reaction that yields highly complex polycyclic indenopyrrolone derivatives. ics.ir

This transformation utilizes ninhydrin, a common precursor for the indanone part of the scaffold, which reacts with thiourea, malononitrile, and a nitroketene dithioacetal. The reaction proceeds at room temperature in methanol (B129727) to afford a complex product described as an "epiminomethanoimino-indeno[1,2-b]pyrrol-4-one" derivative in good yield. ics.ir This reaction demonstrates a powerful annulation strategy where multiple new rings are constructed around the indenopyrrolone core in a single synthetic operation, highlighting the utility of its precursors in generating significant molecular complexity.

Table 2: Four-Component Synthesis of a Polycyclic Indenopyrrolone Derivative
Component 1Component 2Component 3Component 4ProductReference
NinhydrinThioureaMalononitrileNitroketene dithioacetalEpiminomethanoimino-indeno[1,2-b]pyrrol-4-one derivative ics.ir

Intramolecular Cyclization Processes

Intramolecular cyclization is a key strategy for the construction of the indeno[1,2-b]pyrrol-4(1H)-one ring system. These reactions involve the formation of one or more rings by the reaction of functional groups within the same molecule.

A notable example of the synthesis of the indeno[1,2-b]pyrrol-4(1H)-one core involves an intramolecular cyclization process starting from ninhydrin and an enamine. plos.org In a recent study, a series of 2-arylamino-dihydroindeno[1,2-b]pyrrol-4(1H)-one derivatives were synthesized. plos.orgnih.gov The proposed mechanism begins with the nucleophilic attack of (E)-N-methyl-1-(methylthio)-2-nitroethenamine on the carbonyl group of ninhydrin. This is followed by an intramolecular cyclization and tautomerization to yield a diol intermediate. plos.org Subsequent nucleophilic substitution with various aliphatic amines leads to the final products. plos.org

The reaction between ninhydrin and (E)-N-methyl-1-(methylthio)-2-nitroethenamine in ethanol (B145695) at room temperature, followed by the addition of an aliphatic amine, yields the desired 2-arylamino-dihydroindeno[1,2-b]pyrrol-4(1H)-one derivatives in good yields. plos.org

Table 1: Synthesis of 2-Arylamino-dihydroindeno[1,2-b]pyrrol-4(1H)-one Derivatives

Compound Aliphatic Amine Yield (%)
5a 4-Chlorobenzylamine 87
5b 2-Chlorobenzylamine 75
5c 3-Chlorobenzylamine 72
5d 4-Methylbenzylamine 81
5e 4-Methoxybenzylamine 78
5f Benzylamine 85
5g Cyclohexylamine 68
5h Isopropylamine 70
5i n-Butylamine 73

Data sourced from Gheidari et al., 2024. plos.org

While Michael additions are a common type of intramolecular cyclization, the described synthesis of the indeno[1,2-b]pyrrol-4(1H)-one core proceeds through a direct intramolecular cyclization/condensation pathway. plos.org

There is limited specific information in the reviewed literature regarding intramolecular Buchwald-Hartwig type cyclizations for the direct synthesis of the this compound ring system. The Buchwald-Hartwig amination is a well-established method for forming carbon-nitrogen bonds between an aryl halide and an amine, but its application in an intramolecular fashion to construct this specific heterocyclic core is not extensively documented. wikipedia.orgbeilstein-journals.org

Cascade Reactions for Structural Diversification

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple chemical transformations occur in a single step without the need to isolate intermediates. These reactions are valuable for rapidly building molecular complexity and are relevant to the synthesis and diversification of the indeno[1,2-b]pyrrole scaffold. nih.govresearchgate.net

Several cascade processes have been reported for the direct synthesis of indeno[1,2-b]pyrroles, often starting from ninhydrin and other readily available starting materials. nih.govresearchgate.netresearchgate.net These multicomponent reactions (MCRs) allow for the construction of the core structure with various substitutions in a single operation.

One such approach involves the reaction of diketene, ninhydrin, and primary amines to synthesize tetrahydroindeno[1,2-b]pyrrole-3-carboxamides. nih.govresearchgate.net This method is notable for its operational simplicity and the use of uncatalyzed reaction conditions. nih.gov

Another reported cascade reaction for the construction of indeno[1,2-b]pyrroles involves a chemoselective N-acylation/cyclization/Wittig reaction sequence. rsc.org This process leads to the formation of the indeno[1,2-b]pyrrole core through a series of intramolecular transformations.

Table 2: Examples of Cascade Reactions for the Synthesis of Indeno[1,2-b]pyrrole Derivatives

Starting Materials Reaction Type Product Core Structure Reference
Diketene, Ninhydrin, Primary Amine(s) Multicomponent Reaction Tetrahydroindeno[1,2-b]pyrrole-3-carboxamide nih.govresearchgate.net
Ninhydrin, (E)-N-methyl-1-(methylthio)-2-nitroethenamine, Aliphatic Amines Multicomponent Reaction/Intramolecular Cyclization 2-Arylamino-dihydroindeno[1,2-b]pyrrol-4(1H)-one plos.org

These cascade reactions highlight the utility of multicomponent strategies for the efficient synthesis and structural diversification of the indeno[1,2-b]pyrrole system, providing access to a wide range of derivatives from simple precursors.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylindeno 1,2 B Pyrrol 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The analysis of ¹H and ¹³C NMR spectra is the first step in the structural elucidation of 2-Methylindeno[1,2-b]pyrrol-4(1H)-one and its derivatives. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus. In the ¹H NMR spectrum, the number of signals corresponds to the number of non-equivalent protons, their splitting patterns reveal adjacent protons (spin-spin coupling), and the integration of signals relates to the number of protons of each type.

For the parent indeno[1,2-b]pyrrol-4(1H)-one scaffold, the aromatic protons on the indeno portion typically appear in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring currents. The N-H proton of the pyrrole (B145914) ring is also expected in this region and can often be identified by its broadness and exchangeability with D₂O. The methyl group protons at the 2-position would present as a sharp singlet further upfield.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the ketone group is characteristically found at a very low field (downfield), often in the range of 180-200 ppm. Carbons of the aromatic and heteroaromatic rings appear between 110-150 ppm, while the methyl carbon would be observed at a much higher field (upfield).

For derivatives such as 2-arylamino-dihydroindeno[1,2-b]pyrrol-4(1H)-one, the spectra reveal the presence of two regioisomers, and the data for each can be extracted from the mixture nih.gov. The identification of these compounds is achieved through comprehensive analysis of their Mass, IR, ¹H NMR, and ¹³C NMR data nih.gov.

Table 1: Representative NMR Data for Pyrrole-based Scaffolds

This table provides illustrative data for related pyrrole structures to contextualize the expected chemical shifts for the title compound.

Nucleus Functional Group Typical Chemical Shift (ppm)
¹H Aromatic H 7.0 - 8.5
¹H Pyrrole N-H 8.0 - 9.5 (often broad)
¹H Methyl (CH₃) 2.0 - 2.5
¹³C Carbonyl (C=O) 180 - 200
¹³C Aromatic C 110 - 150

When chirality is introduced into the indeno[1,2-b]pyrrol-4(1H)-one scaffold, for instance through substitution, diastereomers can form. NMR spectroscopy is crucial for their differentiation. In the case of certain pyrrolidine-2,3-dione (B1313883) derivatives, the presence of diastereotopic methylene (B1212753) protons can be observed in the ¹H NMR spectrum, appearing as two distinct doublets of doublets due to their different spatial environments and geminal coupling beilstein-journals.org.

For complex structures, two-dimensional (2D) NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. NOESY identifies protons that are close in space, even if they are not directly bonded, allowing for the determination of relative stereochemistry. For example, in related heterocyclic systems, the configuration of E/Z isomers can be assigned based on 2D NOESY data along with other 2D NMR experiments like HSQC and HMBC mdpi.com. The Z-stereochemistry in some pyrrolidine-2,3-dione derivatives is confirmed by an intramolecular N–H···O hydrogen bond, which can be observed through both NMR and X-ray crystallography beilstein-journals.org.

The chemical shift of a nucleus is highly sensitive to the electronic effects of nearby substituents. Electron-withdrawing groups (like nitro or carbonyl groups) decrease the electron density around a nucleus, causing it to be "deshielded" and resonate at a lower field (higher ppm value). Conversely, electron-donating groups (like alkoxy or amino groups) increase electron density, leading to "shielding" and a higher field resonance (lower ppm value).

In the indeno[1,2-b]pyrrol-4(1H)-one system, the fused aromatic ring, the electron-rich pyrrole ring, and the electron-withdrawing ketone group all influence the chemical shifts of the protons and carbons. Studies on analogous systems, such as 2,2-dimethylchroman-4-one (B181875) derivatives, have shown that substituent effects can be systematically analyzed. For instance, a deshielding effect is observed on the methylene group protons adjacent to the carbonyl group nih.gov. However, the transmission of these electronic effects can be complex; in the chromanone series, a good correlation was found for carbons para to a substituent, but not for those in the meta position nih.gov. These indirect effects, which alter electron density, change the amount of diamagnetic shielding experienced by a nucleus github.io.

Vibrational Spectroscopy for Functional Group Probing

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. This technique is particularly useful for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound and its derivatives provides direct evidence for its key functional groups nih.gov. The most prominent absorption bands are expected for the carbonyl (C=O) and amine (N-H) groups.

Table 2: Characteristic FTIR Absorption Bands for this compound

This table presents expected absorption frequencies based on data from similar heterocyclic structures.

Functional Group Vibration Type Expected Frequency (cm⁻¹) Description
Amine (N-H) Stretch 3200 - 3400 A moderately intense, often broad peak indicating the N-H bond of the pyrrole ring.
Aromatic C-H Stretch 3000 - 3100 Weak to medium intensity sharp peaks characteristic of the C-H bonds on the benzene (B151609) ring.
Carbonyl (C=O) Stretch 1680 - 1710 A very strong, sharp absorption band, characteristic of the conjugated ketone group.

The exact position of the C=O stretch provides insight into the electronic environment; conjugation with the pyrrole and benzene rings typically lowers the frequency compared to a simple aliphatic ketone. The N-H stretching frequency can be affected by hydrogen bonding.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation patterns.

For this compound, the electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this molecular ion provides a roadmap of the molecule's structure. In related fused triazine systems, fragmentation often begins with characteristic losses of small, stable molecules or radicals . For instance, the fragmentation of 2-(aminothiocarbonyl)-3-phenyl-5-benzylidene-1,2,4-triazin-6-one involves pathways that lead to stable ions through the loss of specific groups . Similarly, the molecular ion of compound 4 in another study underwent fragmentation to produce a peak at m/z 248 by losing a 2-thioxo imidazoline-4-one molecule . The analysis of these fragmentation pathways helps to confirm the connectivity of the different ring systems within the molecule. High-resolution mass spectrometry (HRMS) can further provide the exact elemental composition of the parent ion and its fragments, adding another layer of confirmation to the proposed structure nih.gov.

X-ray Crystallography for Precise Molecular Geometry Determination

As of the latest review of scientific literature, there are no publicly accessible X-ray crystallography studies specifically for this compound. Consequently, detailed experimental data on its crystal system, space group, unit cell dimensions, and precise bond lengths and angles are not available.

For related compounds, such as certain pyrrolidine-2,3-dione derivatives, single-crystal X-ray diffraction has been employed to verify molecular structures and provide precise details on molecular geometry. beilstein-journals.org This technique is crucial for unambiguously determining the three-dimensional arrangement of atoms and molecules in a crystalline solid, offering definitive proof of a compound's structure and stereochemistry. In the absence of such data for this compound, any discussion of its precise molecular geometry would be purely theoretical.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Computational Chemistry and Theoretical Studies of 2 Methylindeno 1,2 B Pyrrol 4 1h One

Density Functional Theory (DFT) Investigations

Chemical Reactivity Descriptors

Despite employing various search strategies, no publications containing these specific theoretical investigations for 2-Methylindeno[1,2-b]pyrrol-4(1H)-one could be identified. Therefore, it is not possible to generate the requested scientific article with the required detailed research findings and data tables.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a biological target, typically a protein. nih.gov These methods are crucial for understanding the mechanism of action and for refining the structure of potential drug candidates.

In recent research, in silico studies have been instrumental in investigating derivatives of the indenopyrrolone scaffold as potential therapeutic agents. nih.gov A notable example involves the study of novel 2-arylamino-dihydro-indeno[1,2-b]pyrrol-4(1H)-one derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.govresearchgate.net

Molecular docking simulations were employed to predict the binding poses of these indenopyrrolone derivatives within the active site of the SARS-CoV-2 Mpro. nih.govnih.gov The primary goal of these studies is to determine the feasibility and nature of the interaction between the ligand and its protein target. The results of these docking analyses revealed that the synthesized compounds exhibited favorable inhibitory effects against the viral protease. nih.govresearchgate.net The key amino acid residues within the catalytic site of the enzyme were investigated to understand the specific interactions driving the binding of these potent indenopyrrolone derivatives. plos.org

Following the initial docking, a more detailed exploration of the binding modes and affinities provides quantitative insight into the ligand's potential efficacy. The binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), indicates the strength of the interaction between the ligand and the protein. A more negative value typically suggests a stronger and more stable interaction.

In the investigation of indenopyrrolone derivatives against SARS-CoV-2 Mpro, researchers found that a significant number of the synthesized compounds displayed substantial binding scores. plos.org Among the tested derivatives, one compound, designated as 5f , was identified as having the most favorable binding energy. nih.govplos.org

To further analyze the interaction, the best-docked conformation of compound 5f was selected to study its bonding and non-bonding interactions with the protein's active site. plos.org This involves identifying specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand within the binding pocket. Superimposition of the docked ligand onto the original ligand within the protein's crystal structure helps to validate the predicted binding mode. plos.org

Table 1: Binding Affinities of Indeno[1,2-b]pyrrol-4(1H)-one Derivatives against SARS-CoV-2 Mpro

Compound Binding Energy (kcal/mol)

| 5f | -7.28 |

This table showcases the top-performing derivative from the study, highlighting its strong predicted binding affinity to the target protein.

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov These simulations model the movements and conformational changes of the protein and ligand in a simulated biological environment, such as in a solvent and at physiological temperature. nih.gov

For the indenopyrrolone derivatives targeting the SARS-CoV-2 Mpro, MD simulations were performed to assess the stability of the ligand-protein complex. nih.gov These simulations can confirm whether the binding pose predicted by docking is maintained over time and can reveal subtle changes in the protein's conformation upon ligand binding. The stability of the complex is a critical factor in determining the potential of a compound as an effective inhibitor.

Theoretical Pharmacokinetics and Drug-Likeness Prediction (ADMET in silico models)

Beyond binding to the target, a successful drug must possess favorable pharmacokinetic properties, summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov In silico ADMET models are used early in the drug discovery process to predict these properties and to filter out compounds that are likely to fail in later stages of development. nih.gov

Table 2: Predicted ADMET Profile for Selected Dihydroindeno[1,2-b]pyrrol-4(1H)-one Derivatives

Compound Carcinogenicity AMES Toxicity Plasma Protein Binding (%)
5a Non-carcinogenic No toxicity > 94%
5d Non-carcinogenic No toxicity > 94%

| 5g | Non-carcinogenic | No toxicity | > 94% |

This table presents a selection of the predicted ADMET properties for the novel derivatives, indicating a favorable safety and pharmacokinetic profile.

Rational Design of Indenopyrrolone Derivatives through Computational Approaches

Rational drug design utilizes the structural information of a biological target to design and synthesize novel, more effective compounds. nih.govnih.gov Computational approaches are at the heart of this strategy.

The development of novel 2-arylamino-dihydro-indeno[1,2-b]pyrrol-4(1H)-one derivatives as potential antiviral agents is a clear example of rational design. nih.govresearchgate.net Beginning with the indenopyrrolone scaffold, researchers synthesized a series of nine new derivatives with a specific focus on their potential antiviral properties. nih.govnih.gov The design process was guided by computational studies, including molecular docking and Density Functional Theory (DFT) analyses, to evaluate their interactions with the SARS-CoV-2 Mpro. nih.govresearchgate.net This computational pre-screening allowed researchers to prioritize which derivatives to synthesize and test, saving time and resources. The promising results from these in silico studies have marked these indenopyrrolone derivatives as strong candidates for further biochemical and structural analysis. nih.govplos.org

Mechanistic Understanding of Biological Interactions of Indenopyrrolone Systems

Antiviral Mechanisms of Action

The global health crisis precipitated by the SARS-CoV-2 virus has accelerated the search for effective antiviral agents. The main protease (Mpro or 3CLpro) of SARS-CoV-2, essential for viral replication, has been identified as a prime therapeutic target.

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Mpro) at the Molecular Level

Recent in silico investigations have highlighted the potential of 2-arylamino-dihydro-indeno[1,2-b]pyrrol-4(1H)-one derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.govnih.gov Molecular docking and density functional theory (DFT) analyses have been employed to study the interactions between these indenopyrrolone compounds and the Mpro active site. nih.govnih.gov

These computational studies have revealed that the synthesized derivatives can exhibit favorable inhibitory effects. nih.gov The binding of these compounds to the Mpro active site is a critical step in their potential antiviral activity. The catalytic dyad of Mpro, consisting of Cysteine-145 and Histidine-41, is located in a cleft between domains I and II of the enzyme and is the primary target for many inhibitors. The indenopyrrolone scaffold is proposed to interact with key amino acid residues within this active site, thereby disrupting the protease's function and inhibiting viral replication. One particular derivative, designated as compound 5f in a recent study, demonstrated the most favorable binding energy, suggesting a strong potential for Mpro inhibition. nih.govnih.gov

Biochemical Analysis of Enzyme-Inhibitor Interactions

While in silico studies provide a valuable theoretical framework, experimental validation through biochemical assays is imperative to confirm the inhibitory activity and elucidate the precise mechanism of action. Fluorescence Resonance Energy Transfer (FRET)-based assays are commonly used to determine the inhibitory concentration (IC50) values of compounds against SARS-CoV-2 Mpro. Such assays have been instrumental in identifying inhibitors from various chemical libraries.

Although specific FRET assay data for 2-Methylindeno[1,2-b]pyrrol-4(1H)-one is not yet publicly available, the methodology from studies on other Mpro inhibitors provides a clear path for its evaluation. For instance, the inhibitory activities of a series of bicycloproline-containing Mpro inhibitors were successfully determined using a FRET assay, yielding IC50 values in the nanomolar range. nih.gov Similarly, high-throughput screening of compound libraries has identified various inhibitors, confirming their activity through this biochemical method. researchgate.net The determination of in vitro efficacy for the novel 2-arylamino-dihydro-indeno[1,2-b]pyrrol-4(1H)-one derivatives through such comprehensive biochemical and structural analyses is a crucial next step in their development as potential antiviral agents. nih.govnih.gov

Anticancer Activity Pathways

The indenopyrrolone core is also a key pharmacophore in the design of novel anticancer agents, with derivatives exhibiting promising activity against various cancer cell lines.

Cellular and Enzymatic Targets of Action (e.g., DNA synthesis, specific enzymes)

The anticancer activity of compounds related to the indenopyrrolone scaffold often involves interference with fundamental cellular processes such as DNA synthesis and the function of critical enzymes. For example, some heterocyclic compounds containing the indole (B1671886) nucleus, a component of the indenopyrrolone system, have been shown to target DNA. The marine alkaloid 3,10-dibromofascaplysin, for instance, induces apoptosis in leukemia cells by upregulating the expression of genes like E2F1 and downregulating FLT3, and it can arrest the cell cycle in the S and G2 phases.

Furthermore, a pyrrole (B145914) derivative, pyrrole (1, 2, a) pyrazine (B50134) 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP), has been shown to arrest the cell cycle at the G1 phase and induce apoptosis through the downregulation of cyclin-D1, cyclin-dependent kinase (CDK-2), and anti-apoptotic Bcl-2 family proteins, alongside the activation of caspases-9 and 3. nih.gov Novel pyrazole (B372694)–indole hybrids have also demonstrated potent anticancer activity by targeting CDK-2. nih.gov

Histone Deacetylase (HDAC) Inhibitory Mechanisms of Related Scaffolds

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and have emerged as important targets in cancer therapy. The inhibition of HDACs can lead to the hyperacetylation of histones, altering chromatin structure and leading to the expression of tumor suppressor genes.

While direct evidence for HDAC inhibition by this compound is still under investigation, related pyrrole-containing structures have shown significant HDAC inhibitory activity. For example, a series of nih.gov-shogaol derivatives incorporating a pyrazole ring exhibited HDAC inhibition, with the most active compound showing selectivity for HDAC1 and potent antiproliferative activity against several cancer cell lines. nih.gov The proposed mechanism involves the interaction of the inhibitor with the active site of the HDAC enzyme, often involving chelation of the zinc ion in the catalytic domain. The development of novel HDAC inhibitors with improved selectivity is an active area of research, with cell-based assays being a key tool for their identification and characterization. nih.gov

Antimicrobial and Antioxidant Action Mechanisms

Beyond their antiviral and anticancer properties, indenopyrrolone and related heterocyclic systems have also demonstrated notable antimicrobial and antioxidant activities.

The antimicrobial mechanism of related indole derivatives often involves the disruption of microbial cellular processes. For instance, certain indole derivatives can act as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance. nih.gov Indolone-N-oxides, which share a structural resemblance to the indenopyrrolone core, have shown a broad spectrum of antimicrobial activity, including antibacterial effects against Gram-positive bacteria and antifungal activity. nih.gov The activity of these compounds is often microbe-cidal rather than static.

The therapeutic potential of a chemical entity is deeply rooted in its interactions with biological systems at a molecular level. For the indenopyrrolone scaffold, research has begun to illuminate the specific neurochemical and receptor-level mechanisms through which it and its structural relatives exert their effects. This section details the current understanding of these interactions, focusing on nicotinic acetylcholine (B1216132) receptors, neurotransmitter modulation, and related heterocyclic systems targeting cannabinoid receptors.

Nicotinic Acetylcholine Receptor (nAChR) Allosteric Modulation

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that respond to the neurotransmitter acetylcholine. nih.gov These receptors are crucial for various physiological and pathological processes, making them significant drug targets. mdpi.com Allosteric modulators are compounds that bind to a site on the receptor distinct from the primary (orthosteric) binding site for acetylcholine. nih.govmdpi.com This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to an agonist. nih.govmdpi.com

Compounds based on or related to the indenopyrrolone scaffold have been identified as allosteric modulators of nAChRs, particularly the α7 subtype, which is abundant in the central nervous system. mdpi.com

Positive Allosteric Modulation (PAM): PAMs can amplify the physiological signaling of endogenous agonists like acetylcholine. mdpi.com They can increase the frequency of channel openings, prolong their duration, and delay receptor desensitization—a state where the receptor has a high affinity for its agonist but the channel remains non-conducting. mdpi.com A notable example of a potent and selective α7-PAM is A-867744, or 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide. While not a direct indenopyrrolone, its pyrrole core is a key feature. In oocytes expressing α7 nAChRs, A-867744 was found to potentiate acetylcholine-evoked currents with an EC₅₀ value of approximately 1 µM. At high concentrations, it produced essentially non-decaying currents, demonstrating its powerful effect on preventing receptor desensitization.

Negative Allosteric Modulation (NAM): In contrast, NAMs inhibit the activity prompted by an agonist by inducing conformational changes in the receptor that lower the probability of the channel opening. mdpi.com Research into conformationally restricted analogs of nicotine (B1678760) led to the development of 1,2,3,3a,4,8b-hexahydro-2-benzyl-6-N,N-dimethylamino-1-methylindeno[1,2-b]pyrrole (HDMP). This compound, which features the core indeno[1,2-b]pyrrole structure, acts as a NAM with a 350-fold higher inhibitory potency on the α7 nAChR subtype compared to others like α3β4 and α4β2.

The ability of indenopyrrolone-related structures to act as either PAMs or NAMs at nAChRs highlights the chemical versatility of this scaffold and its potential for developing subtype-selective modulators for neurological conditions. mdpi.com

Influence on Neurotransmitter Levels (e.g., Dopamine)

The modulation of nAChRs by indenopyrrolone systems has direct implications for neurotransmitter levels in the brain. The α7 nAChR, in particular, is a key regulator of neurotransmitter release. Studies have demonstrated that the activation of α7 nAChRs can induce the release of dopamine (B1211576) in the mesolimbic pathway, a critical circuit for reward and motivation. nih.gov

Therefore, it can be inferred that by allosterically modulating α7 nAChRs, indenopyrrolone-based compounds could exert an indirect influence on dopamine transmission.

Positive allosteric modulators (PAMs) that enhance the activity of α7 nAChRs could potentially facilitate or increase dopamine release. nih.gov The use of an α7 nAChR PAM, PNU-120596, has been shown to attenuate nicotine reward, suggesting that enhancing the receptor's response to endogenous acetylcholine is sufficient to alter reward pathways. nih.gov

Negative allosteric modulators (NAMs) would be expected to have the opposite effect, dampening α7 nAChR activity and consequently reducing associated dopamine release.

While direct studies on this compound's effect on dopamine are not extensively documented, its structural relationship to known α7 nAChR modulators provides a clear mechanistic hypothesis for its potential to influence dopaminergic systems.

Cannabinoid Receptor (CB2) Selective Ligand Interactions for Related Indenopyrazoles

The cannabinoid system, particularly the CB2 receptor, has emerged as a significant therapeutic target. The CB2 receptor is primarily expressed in immune cells, and its activation is associated with anti-inflammatory and analgesic effects without the psychoactive side effects linked to the CB1 receptor. nih.gov While distinct from the indenopyrrolone scaffold, the structurally related tricyclic indenopyrazole system has been a fertile ground for the development of potent and selective CB2 receptor ligands.

Researchers have systematically modified the indenopyrazole scaffold to improve binding affinity and selectivity for the CB2 receptor. For instance, replacing the benzene (B151609) ring of the tricyclic indenopyrazole with a thiophene (B33073) moiety led to a new class of compounds with high selectivity for CB2. nih.gov Some of these analogs achieved a binding affinity in the low nanomolar range (1.1–7.2 nM) at the CB2 receptor, with a selectivity of up to 485-fold over the CB1 receptor. nih.gov

The development of selective CB2 ligands from related heterocyclic scaffolds like indenopyrazole provides valuable insights. The strategies used, such as scaffold hopping and bioisosteric replacement, demonstrate that minor structural modifications can significantly alter receptor affinity and selectivity. nih.gov Although no selective CB2 ligand has been approved for marketing, numerous candidates are in preclinical or clinical stages, showing promise in various disease models. nih.gov

Table 1: Examples of Cannabinoid Receptor Ligands and Their Properties

Compound/Class Target Receptor(s) Type Key Finding Citation
Indenopyrazole Analogs CB2 Agonist Replacement of benzene with thiophene yielded analogs with Ki of 1.1–7.2 nM at CB2 and up to 485-fold selectivity over CB1. nih.gov
JWH-151 CB2 Agonist A selective CB2 ligand developed from a non-selective parent compound. nih.gov
SR144528 CB2 Antagonist A potent and selective CB2 receptor antagonist with a Ki of 0.6 nM.
GW-405833 CB2 Agonist A potent and selective CB2 agonist with an EC₅₀ of 50.7 nM that also acts as a noncompetitive CB1 antagonist.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. By systematically modifying a lead compound, researchers can identify the chemical moieties responsible for potency, selectivity, and other pharmacological properties. For the indeno[1,2-b]pyrrol-4(1H)-one scaffold, SAR studies have been crucial in identifying derivatives with enhanced biological effects.

A recent study focused on synthesizing a series of 2-arylamino-dihydro-indeno[1,2-b]pyrrol-4(1H)-one derivatives and evaluating them as potential inhibitors of the SARS-CoV-2 main protease (Mpro). This research provides a clear example of SAR for this specific chemical class. The study found that the nature of the substituent on the arylamino group at the 2-position significantly influenced the binding affinity to the target protein.

The key findings from the molecular docking analysis in this study were:

Influence of Substituents: The presence and position of electron-withdrawing or electron-donating groups on the phenyl ring of the 2-arylamino moiety played a critical role in the binding energy.

Most Potent Compound: Among the synthesized series, compound 5f , which features a 4-fluorophenylamino substituent at the 2-position, displayed the most favorable binding energy of -7.28 Kcal/mol.

Binding Interactions: The enhanced activity of compound 5f was attributed to its specific interactions within the active site of the Mpro protein, which included hydrogen bonding and other non-bonding interactions.

This demonstrates that even subtle modifications, such as the addition of a fluorine atom, can have a profound impact on the biological potency of an indeno[1,2-b]pyrrol-4(1H)-one derivative. These SAR insights are invaluable for the rational design of more potent compounds based on this scaffold. nih.gov

Table 2: SAR of 2-Arylamino-dihydroindeno[1,2-b]pyrrol-4(1H)-one Derivatives as Mpro Inhibitors

Compound R-Group (Substituent on 2-Arylamino) Binding Energy (Kcal/mol) Citation
5a Phenyl -6.65
5b 4-Methylphenyl -6.81
5c 4-Methoxyphenyl -6.92
5d 4-Chlorophenyl -7.14
5e 4-Bromophenyl -7.21
5f 4-Fluorophenyl -7.28
5g 4-Nitrophenyl -7.01
5h 2,4-Dichlorophenyl -6.98
5i 3,4,5-Trimethoxyphenyl -6.88

Compound Reference Table

Applications of 2 Methylindeno 1,2 B Pyrrol 4 1h One in Advanced Materials Science

Optoelectronic Applications

The rigid and planar structure of the indeno[1,2-b]pyrrole moiety, combined with its electron-rich nature, makes it an attractive building block for materials intended for optoelectronic applications. These characteristics facilitate intermolecular π-π stacking and efficient charge transport, which are crucial for the performance of solar cells.

Integration in Organic Photovoltaic Cells (OPVs) as Active Components

Indeno[1,2-b]pyrrole derivatives have been successfully incorporated as donor materials in the active layer of bulk heterojunction (BHJ) organic photovoltaic cells. In a notable study, a polymer based on an indeno[1,2-b]indole (B1252910) derivative, which shares the core indenopyrrole structure, was used as the donor material in a BHJ device with a fullerene acceptor (PC71BM). The resulting solar cell demonstrated a power conversion efficiency (PCE) of 3.72%, highlighting the potential of this class of materials in OPVs. researchgate.net The high hole mobility of the indenopyrrole-based polymer was a key factor in achieving this performance. researchgate.net

Further research into indenofluorene-based low bandgap copolymers, which also feature a related fused-ring system, has demonstrated their utility in plastic solar cells. researchgate.net These polymers, when blended with fullerene derivatives, have shown PCEs of up to 1.70%, with open-circuit voltages (Voc) around 0.77 V and short-circuit currents (Jsc) of 5.50 mA cm⁻². researchgate.net The ability to tune the bandgap of these polymers allows for the harvesting of a broad solar spectrum, a desirable characteristic for efficient solar energy conversion. researchgate.net

Polymer Acceptor PCE (%) Voc (V) Jsc (mA cm⁻²) Ref.
PIIDTBTPC71BM3.72-- researchgate.net
PIF-DBT50PC71BM1.700.775.50 researchgate.net

Role as Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)

The development of efficient and stable hole transport materials (HTMs) is critical for the commercial viability of perovskite solar cells (PSCs). Indeno[1,2-b]pyrrole and its analogues have shown significant promise in this area, often serving as the core of novel HTMs. For instance, star-shaped HTMs incorporating an indeno[1,2-b]thiophene core on a triazine scaffold have been synthesized and successfully employed in PSCs. rsc.org These materials have achieved impressive PCEs, with one derivative reaching 13.2%, a value comparable to the standard but expensive HTM, spiro-OMeTAD (13.8%). rsc.orgnorthwestern.edu

In a different approach, researchers have utilized an indeno[1,2-b]carbazole group as a methoxy-free donor unit in the design of organic HTMs. nih.gov This strategy aims to improve the long-term stability of PSCs, as methoxy (B1213986) groups can often be a source of degradation. A device incorporating an HTM with the indeno[1,2-b]carbazole moiety, known as M129, exhibited a high PCE of over 20% along with superior long-term stability. nih.gov This demonstrates the versatility of the indenopyrrole core in creating robust and efficient HTMs.

HTM Device Structure PCE (%) Ref.
Triazine-Indeno[1,2-b]thiophene-13.2 rsc.orgnorthwestern.edu
M129 (Indeno[1,2-b]carbazole based)->20 nih.gov

Design Principles for Enhancing Photovoltaic Performance Parameters

The performance of solar cells based on indeno[1,2-b]pyrrole derivatives can be significantly influenced by molecular design. One effective strategy is the creation of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules. This approach allows for the tuning of the material's absorption spectrum and energy levels. For example, attaching arylethynyl donor groups to an indeno[1,2-b]fluorene-6,12-dione (B1644032) acceptor core has been shown to extend the light absorption of the molecule into the 600-700 nm region without compromising its electron-accepting character. acs.orgnih.gov This intramolecular charge transfer character is crucial for enhancing light harvesting. acs.orgnih.gov

Another design principle involves the creation of star-shaped molecules. rsc.org This architecture can improve the amorphous nature of the material, leading to better film formation and isotropic charge transport. The use of a central core, such as 1,3,5-triazine, with multiple indeno[1,2-b]thiophene-based arms is an example of this strategy. rsc.org Furthermore, the synthesis of copolymers with varying ratios of donor and acceptor units allows for fine-tuning of the optical and electrochemical properties, leading to optimized device performance. researchgate.net

Potential as Functional Materials in Conjugated Systems

The utility of indeno[1,2-b]pyrrole derivatives extends beyond photovoltaic applications. Their inherent electronic and optical properties make them valuable components in broader conjugated systems. The rigid, planar, and electron-rich nature of the indenopyrrole core facilitates π-conjugation, which is fundamental for the development of various organic electronic materials.

The ability to functionalize the indeno[1,2-b]pyrrole core at various positions allows for the synthesis of a wide range of derivatives with tailored properties. rsc.orgresearchgate.net This synthetic versatility opens up possibilities for their use in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The development of donor-acceptor-donor triads based on an indeno[1,2-b]fluorene-6,12-dione core, for instance, has led to materials with extended UV-vis absorption spectra, a property that could be beneficial for various optoelectronic devices. acs.orgnih.gov The investigation into the linear and nonlinear optical properties of related indenofluorene isomers further underscores their potential in areas like photonics and optical communications. nih.gov As research into this fascinating class of compounds continues, it is likely that more applications for indeno[1,2-b]pyrrole-based materials will be uncovered.

Future Research Directions and Emerging Opportunities for 2 Methylindeno 1,2 B Pyrrol 4 1h One

Development of Innovative and Sustainable Synthetic Methodologies

Future synthetic research concerning 2-Methylindeno[1,2-b]pyrrol-4(1H)-one and its derivatives will likely prioritize the principles of green and sustainable chemistry. nih.gov The goal is to develop methodologies that are not only efficient in terms of yield and purity but also minimize environmental impact by reducing waste, energy consumption, and the use of hazardous substances. nih.govrsc.org

Key areas of focus include:

Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions is a promising strategy for synthesizing complex indenopyrrolone derivatives. MCRs enhance atom economy and procedural simplicity by combining multiple starting materials in a single step, avoiding the need to isolate intermediates. nih.govnih.gov A potential MCR approach could involve the reaction of an amine, a dicarbonyl compound, and an activated acetylene (B1199291) derivative under mild conditions. nih.gov

Catalyst Innovation: The exploration of novel, reusable catalysts is crucial. This includes the use of solid-supported catalysts, nano-structured catalysts, and bio-catalysts (enzymes) that can be easily recovered and reused, reducing cost and waste. mdpi.com For instance, metal triflates have been successfully used and recovered in the microwave-assisted synthesis of 1-indanones, a core component of the target molecule. mdpi.com

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses are expected to become more prevalent. These techniques can significantly reduce reaction times, improve yields, and often lead to cleaner reaction profiles compared to conventional heating methods. nih.gov

Green Solvents: A shift towards the use of environmentally benign solvents such as water, supercritical fluids, or ionic liquids will be a key aspect of sustainable synthesis. nih.gov

Sustainable Synthetic Strategy Potential Advantages Relevant Research Area
Multi-Component Reactions (MCRs)High atom economy, reduced steps, lower wasteSynthesis of dihydropyrrol-2-ones nih.gov
Reusable CatalystsCost-effective, reduced metal contaminationMetal triflate-catalyzed indanone synthesis mdpi.com
Microwave-Assisted SynthesisFaster reaction times, higher yields, energy efficientSynthesis of pyrrole-based hydrazide–hydrazones nih.gov
Use of Green SolventsReduced environmental impact, improved safetyGeneral pharmaceutical synthesis nih.gov

Elucidation of Comprehensive Molecular Mechanisms in Biological Systems

While derivatives of the indenopyrrolone scaffold have shown promise in preliminary biological screenings, a significant opportunity lies in the detailed elucidation of their molecular mechanisms of action. Understanding how these molecules interact with biological targets at a molecular level is essential for their development as therapeutic agents.

Future research in this area should focus on:

Target Identification and Validation: For derivatives showing biological activity (e.g., antiviral or anticancer), identifying the specific protein targets is a primary objective. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed.

Enzyme Inhibition Kinetics: For compounds targeting enzymes, such as the main protease (Mpro) of SARS-CoV-2 or kinases in cancer pathways, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov

Structural Biology: Obtaining co-crystal structures of indenopyrrolone derivatives bound to their protein targets through X-ray crystallography or cryo-electron microscopy would provide invaluable insights into the specific binding interactions, guiding the rational design of more potent and selective analogs.

Cellular Pathway Analysis: Investigating the downstream effects of target engagement within the cell is crucial. This involves studying the modulation of signaling pathways, gene expression, and other cellular processes to build a comprehensive picture of the compound's biological effects. For example, pyrrole (B145914) derivatives have been studied for their ability to modulate pathways related to Alzheimer's disease by inhibiting enzymes like MAO-B. nih.gov

Exploration of Novel Material Science Applications Beyond Optoelectronics

While related fused aromatic systems are known for their applications in organic light-emitting diodes (OLEDs), there is a vast, underexplored potential for this compound and its polymeric derivatives in other areas of material science.

Emerging opportunities include:

Catalysis: The pyrrole moiety is a known component in ligands for organometallic chemistry. nih.gov The indenopyrrolone structure could serve as a novel scaffold for developing catalysts for a range of organic transformations. The nitrogen and oxygen atoms can act as coordination sites for metal centers, and the rigid, planar structure could impart specific selectivity to catalytic processes.

Energy Storage: The development of advanced materials for energy storage is a critical global challenge. nih.gov The aromatic and heteroatomic nature of the indenopyrrolone core suggests its potential use in creating novel organic electrode materials for batteries and supercapacitors. nih.govmdpi.com Polymers derived from this scaffold could offer high charge storage capacity and stability.

Sensors: The indenopyrrolone system possesses a conjugated π-system that can be sensitive to its chemical environment. This property can be exploited to develop chemosensors. Modifications to the scaffold could introduce selective binding sites for specific ions or molecules, leading to a detectable change in fluorescence or color upon binding.

Advancement in Predictive Computational Modeling for Rational Design and Discovery

Computational chemistry and machine learning are poised to play an increasingly integral role in accelerating the discovery and optimization of indenopyrrolone-based compounds. In silico methods allow for the rapid screening of virtual libraries and the prediction of key properties, saving significant time and resources compared to traditional experimental approaches.

Future directions in this field include:

Enhanced Molecular Docking and Dynamics: Advanced molecular docking studies can predict the binding modes of indenopyrrolone derivatives to various biological targets. nih.gov Molecular dynamics (MD) simulations can further refine these predictions by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into binding stability and conformational changes.

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models will enable the prediction of biological activity based on chemical structure. These models can identify the key molecular descriptors that correlate with potency and selectivity, guiding the design of new analogs with improved properties.

ADMET Prediction: The use of computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives is crucial for early-stage drug discovery. This helps to prioritize compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.

Machine Learning and AI: AI-driven methods can analyze vast datasets to identify novel scaffolds and predict synthetic routes. Generative models can design new molecules with desired properties from the ground up, opening new frontiers in chemical space.

Computational Tool Application in Indenopyrrolone Research Example from Related Research
Molecular DockingPredicting binding affinity and conformation in protein active sites.Docking of pyrrolidine-2,3-diones into iNOS active site.
Molecular Dynamics (MD)Assessing the stability of ligand-protein complexes.Simulation of Indeno[1,2-b]pyrrol-4(1H)-one derivatives with SARS-CoV-2 Mpro.
ADMET PredictionEvaluating drug-likeness and pharmacokinetic properties.In silico ADMET studies for pyrrolidine-2,3-dione (B1313883) derivatives.
Machine LearningDesigning novel molecules and predicting synthetic pathways.Rational design of lipid nanoparticles for nanomedicine.

Design of Hybrid Systems and Multi-Functional Indenopyrrolone Architectures

A highly promising research avenue is the design of hybrid molecules that combine the this compound scaffold with other pharmacophores or functional units. nih.gov This molecular hybridization strategy aims to create single molecules with multiple modes of action or enhanced properties. nih.gov

Key opportunities in this area are:

Dual-Target Drugs: By covalently linking the indenopyrrolone core to another known pharmacophore, it may be possible to create hybrid drugs that simultaneously modulate two different biological targets. nih.gov This is a particularly attractive strategy for complex multifactorial diseases like cancer or neurodegenerative disorders. nih.govnih.gov For example, a hybrid could be designed to inhibit both a kinase and a protein involved in drug resistance. nih.gov

Conjugates for Targeted Delivery: The indenopyrrolone scaffold can be conjugated to targeting moieties such as antibodies, peptides, or folic acid to ensure selective delivery to diseased cells, thereby increasing efficacy and reducing off-target side effects.

Multifunctional Materials: In material science, the indenopyrrolone core can be integrated into larger polymeric or supramolecular architectures. For instance, it could be copolymerized with conductive polymers to create materials that are both electroactive and possess specific catalytic or sensing functions, leading to the development of multifunctional devices. The hybridization of different scaffolds, such as isatin (B1672199) and thiazolidinone, has been explored to create novel inhibitors with enhanced activity and selectivity. nih.gov

Q & A

Q. What are the established synthetic routes for 2-methylindeno[1,2-b]pyrrol-4(1H)-one derivatives, and how are regioselectivity challenges addressed?

The compound is synthesized via a two-step reaction. First, ninhydrin reacts with (E)-N-methyl-1-(methylthio)-2-nitroethenamine in ethanol at room temperature, yielding an intermediate. This intermediate undergoes nucleophilic substitution with aliphatic amines to produce 2-arylamino-dihydroindeno[1,2-b]pyrrol-4(1H)-one derivatives. The reaction lacks regioselectivity, leading to two regioisomers (indeno[1,2-b] and indeno[2,1-b]pyrrol derivatives), which are separated chromatographically .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound derivatives?

Structural elucidation employs IR spectroscopy (to confirm carbonyl and hydroxyl groups), 1^1H/13^{13}C NMR (to verify substituent positions and aromaticity), and single-crystal X-ray diffraction. For example, X-ray studies reveal a twisted cyclopentane ring and planar aromatic systems, with dihedral angles between rings ranging from 57.4° to 65.5° .

Q. How are initial biological targets for these compounds identified in antiviral research?

Target selection is guided by computational screening. For SARS-CoV-2, the main protease (Mpro) is prioritized due to its role in viral replication. Molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) assess binding affinities, with compound 5f showing the highest docking score (-8.9 kcal/mol) against Mpro .

Q. What in silico methods are used for preliminary activity assessment?

Docking studies with Mpro (PDB ID: 6LU7) and density functional theory (DFT) calculations (B3LYP/6-31++G(d,p) basis set) predict electronic properties and reactive sites. HOMO-LUMO gaps (4.2–4.8 eV) and molecular electrostatic potential maps guide structure-activity relationships .

Advanced Research Questions

Q. How do DFT and molecular dynamics simulations refine understanding of protein-ligand interactions?

DFT optimizes ligand geometries and calculates frontier molecular orbitals to identify electron-rich regions. Molecular dynamics (100 ns simulations) validate docking poses by analyzing root-mean-square deviation (RMSD < 2.0 Å) and binding free energies (MM-PBSA). For 5f , stable hydrogen bonds with Gly143 and Glu166 are critical .

Q. What methodologies are applied in ADMET profiling, and how do structural modifications influence pharmacokinetics?

ADMET Lab 2.0 predicts properties using CaCo-2 (intestinal absorption) and MDCK (renal excretion) models. Derivatives with 2-arylamino groups show high intestinal absorption (>90%) but low blood-brain barrier penetration (Cbrain_{brain}/Cblood_{blood} < 0.8). Plasma protein binding (>94% for 5a, 5d, 5g ) correlates with hydrophobicity, requiring structural tuning for bioavailability .

Q. How does solvent-dependent isomerization affect synthetic outcomes, and what mechanistic insights exist?

Kinetic products (indeno[1,2-b]pyrrol-4(1H)-ones) form preferentially in ethanol, while thermodynamic isomers (indeno[2,1-b]pyrrol-8(1H)-ones) dominate in polar aprotic solvents. Isomerization follows a decomposition-reconstruction pathway, confirmed by intermediate trapping experiments. Solvent polarity and steric effects dictate product ratios .

Q. How are contradictions between in silico predictions and experimental data resolved?

Discrepancies arise from rigid docking vs. flexible protein dynamics. For example, 5f shows strong docking affinity but requires in vitro validation via fluorescence-based protease assays (IC50_{50} determination) and crystallography to confirm binding modes. False positives are mitigated by combining free-energy perturbation and entropy calculations .

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